4-Chloro-N,2-dimethoxy-N-methylbenzamide
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Overview
Description
4-Chloro-N,2-dimethoxy-N-methylbenzamide is an organic compound with the molecular formula C10H12ClNO3. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 4-position and two methoxy groups at the 2-position of the benzene ring, along with a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N,2-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Chloro-N,2-dimethoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Chloro-N,2-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-N-methylbenzamide: Lacks the methoxy groups, which may affect its reactivity and applications.
2,4-Dichloro-N-methylbenzamide: Contains an additional chlorine atom, potentially altering its chemical properties.
4-Methoxy-N,2-dimethoxy-N-methylbenzamide: Substitutes the chlorine atom with a methoxy group, impacting its reactivity and biological activity.
Uniqueness: The presence of both chlorine and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various research and industrial purposes .
Properties
IUPAC Name |
4-chloro-N,2-dimethoxy-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQWJRHUICABKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596597 |
Source
|
Record name | 4-Chloro-N,2-dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205320-02-1 |
Source
|
Record name | 4-Chloro-N,2-dimethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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